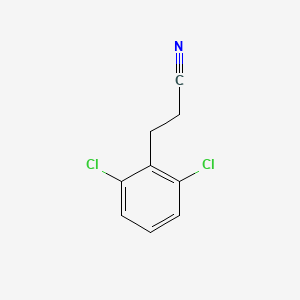![molecular formula C18H21N3O2S2 B2490635 (5Z)-5-[(4-methylphenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 303055-82-5](/img/structure/B2490635.png)
(5Z)-5-[(4-methylphenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiazolidinone derivatives often involves the condensation of various aldehydes with thiazolidinone precursors. For example, compounds similar to the one can be synthesized through the reaction of 4-hydroxy-3,5-diphenyl-2-phenyliminothiazolidine with specific diamines, leading to thiazoloquinoxalines, which highlights the versatility of thiazolidinone chemistry in creating diverse structures (Mamedov et al., 2009).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is characterized by a core thiazolidinone ring, which significantly influences the molecule's electronic and spatial configuration. Studies on similar molecules, such as 5-chloro-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one, have used Hartree-Fock and Density Functional Theory methods to investigate the conformational stability and molecular geometry, providing insights into the electronic properties and potential reactivity pathways of these compounds (Taşal & Kumalar, 2010).
Chemical Reactions and Properties
Thiazolidinone derivatives are known for their reactivity towards various chemical reagents, offering a wide range of chemical transformations. The condensation reactions involving thiazolidinones, such as the synthesis of 5-arylidene derivatives, underscore the chemical versatility and reactivity of these compounds, enabling the development of molecules with tailored properties for specific applications (Horishny & Matiychuk, 2020).
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, including solubility, melting point, and crystalline structure, are crucial for their practical applications. X-ray crystallography studies provide detailed insights into the molecular and crystal structure, which is essential for understanding the compound's behavior in different environments and its interaction with biological targets. For instance, the crystal structure analysis of arylidene-imidazolone derivatives offers valuable information on the compound's conformation and intermolecular interactions, contributing to the understanding of its physical properties (Żesławska et al., 2018).
Chemical Properties Analysis
The chemical properties of thiazolidinone derivatives, such as acidity/basicity, nucleophilicity, and electrophilicity, are influenced by their molecular structure. The presence of various functional groups within the molecule, such as the sulfanylidene moiety, significantly affects its reactivity and interactions with other molecules. Studies focusing on the synthesis and reactivity of these compounds help in elucidating their chemical behavior and potential as building blocks for more complex molecules (Horishny & Matiychuk, 2020).
科学的研究の応用
Antimicrobial Properties
A study has synthesized derivatives similar to the specified compound, demonstrating potent inhibitory activity against various Gram-positive and Gram-negative bacteria. These compounds emerged as potential molecules for further development in antimicrobial applications (Reddy et al., 2010).
Antitumor Activity
Research into 5-ylidene derivatives of 1,3-thiazolidin-4-one, which includes compounds structurally related to the specified molecule, has revealed moderate antitumor activity against malignant tumor cells. The renal cancer cell lines UO31 and TK10 were particularly sensitive to these compounds (Horishny et al., 2020).
Solubility and Physicochemical Properties
A study on a compound similar to the specified chemical has investigated its solubility in various solvents and determined physicochemical properties relevant to its potential as an antifungal agent. This study highlights the importance of solubility characteristics in the development of pharmacological agents (Volkova et al., 2020).
特性
IUPAC Name |
(5Z)-5-[(4-methylphenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S2/c1-13-3-5-14(6-4-13)11-15-17(23)21(18(24)25-15)12-16(22)20-9-7-19(2)8-10-20/h3-6,11H,7-10,12H2,1-2H3/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQFXKSEARRSON-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-(4-methylbenzylidene)-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2490553.png)


![1-[1-(4-bromobenzenesulfonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2490557.png)
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzamide](/img/structure/B2490558.png)
![methyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B2490560.png)

![6-(azepan-1-ylsulfonyl)-2-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2490563.png)
![N-(2-cyclohex-1-en-1-ylethyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2490568.png)
![7-Bromo-6-fluoroimidazo[1,5-a]pyridine](/img/structure/B2490569.png)
![cyclopentyl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2490571.png)

